![molecular formula C9H9NO3 B083756 Formyl-D-phenylglycine CAS No. 10419-71-3](/img/structure/B83756.png)
Formyl-D-phenylglycine
Overview
Description
Formyl-D-phenylglycine is a derivative of phenylglycine, a non-proteinogenic aromatic amino acid that is significant in the field of medicinal chemistry and is found in a variety of peptide natural products, including glycopeptide antibiotics. The compound has garnered attention due to its role in the biosynthesis and structural features of certain antibiotics and its utility in the pharmaceutical industry, especially in the synthesis of semi-synthetic penicillins and cephalosporins (Al Toma et al., 2015).
Synthesis Analysis
This compound can be synthesized through metabolic engineering, utilizing pathways derived from bacteria to convert phenylpyruvate through several enzymatic steps into D-phenylglycine. This process involves the enzymes hydroxymandelate synthase, hydroxymandelate oxidase, and a stereoinverting aminotransferase, with genes sourced from different microorganisms for optimal production (Müller et al., 2006).
Molecular Structure Analysis
The molecular structure of this compound and its derivatives can be characterized by techniques such as X-ray crystallography, demonstrating features like wavy layer structures in inclusion compounds and specific arrangements of molecular groups that facilitate chemical interactions (Akazome et al., 2002).
Chemical Reactions and Properties
This compound is involved in various chemical reactions, especially in biocatalytic processes. It serves as a precursor or an intermediate in the synthesis of other compounds. Enzymes such as aminotransferases can catalyze the transamination reactions, which are crucial for producing D-phenylglycine enantiomerically pure forms used in pharmaceutical applications (Wiyakrutta & Meevootisom, 1997).
Scientific Research Applications
Peptide Natural Products : Phenylglycine-type amino acids, including Formyl-D-phenylglycine, are found in a variety of peptide natural products like glycopeptide antibiotics and biologically active linear and cyclic peptides. Their structures, properties, biosynthetic origins, and incorporation into natural products have significant implications in medicinal chemistry (Rashed S Al Toma et al., 2015).
Asymmetric Synthesis : A study highlights the efficient asymmetric synthesis of D-N-formyl-phenylglycine using cross-linked nitrilase aggregates. This method shows promise for the synthesis of D-N-formyl-phenylglycine with high yield and enantiomeric excess, indicating its potential in industrial applications (J. Qiu et al., 2014).
Metabolic Engineering : Research on metabolic engineering of the E. coli L-phenylalanine pathway for the production of D-phenylglycine (D-Phg) demonstrates the feasibility of fermentatively producing D-Phg from glucose, using a pathway involving enzymes like hydroxymandelate synthase and aminotransferase. This offers an alternative method for producing D-Phg, important for semi-synthetic penicillins and cephalosporins (U. Müller et al., 2006).
Genetic Engineering : The genetic engineering of actinomycetal host strains has been used to produce phenylglycines, including D-Phg. The development of a synthetic biology-derived D-Phg pathway and optimization of fermentative Phg production through genetic engineering showcases an innovative production method for these compounds (David Moosmann et al., 2020).
Solid-Phase Peptide Synthesis : Research on phenylglycine racemization in Fmoc-based solid-phase peptide synthesis indicates that phenylglycine-containing peptides, essential in medicinal chemistry, can be synthesized with minimal racemization under controlled reaction conditions. This is crucial for the integrity and efficacy of peptide-based therapeutics (Chen Liang et al., 2017).
Mechanism of Action
Target of Action
Formyl-D-phenylglycine is a biotransformation product of formaldehyde and phenylalanine . It has been shown to be an efficient, cross-linked enzyme with optimal catalytic activity . The primary target of this compound is the Formyl Peptide Receptor 2 (FPR2/ALX) , a human G protein-coupled receptor .
Mode of Action
This compound interacts with its target, the FPR2/ALX, which is capable of binding specialized pro-resolving mediators (SPMs) and participates in the resolution process . This receptor has been implicated in several inflammatory diseases . The interaction of this compound with FPR2/ALX can modulate both pro- and anti-inflammatory responses .
Biochemical Pathways
This compound is involved in the L-phenylalanine pathway . The stereo-inverting D-phenylglycine aminotransferase (D-PhgAT), isolated from Pseudomonas stutzeri ST-201, catalyses the reversible transamination from L-glutamic acid to benzoylformate, yielding α-ketoglutarate and D-phenylglycine (D-Phg) . This pathway allows the synthesis of enantiopure aromatic D-amino acids at a preparative scale .
Pharmacokinetics
It’s known that this compound is a biotransformation product of formaldehyde and phenylalanine , suggesting that it may be metabolized in the body
Result of Action
The molecular and cellular effects of this compound’s action are largely dependent on its interaction with the FPR2/ALX receptor . By binding to this receptor, this compound can modulate both pro- and anti-inflammatory responses , potentially influencing a range of cellular processes related to inflammation.
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the presence of other ligands in the environment can affect the binding of this compound to the FPR2/ALX receptor . Additionally, the pH and temperature of the environment could potentially influence the stability and efficacy of this compound.
properties
IUPAC Name |
(2R)-2-formamido-2-phenylacetic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO3/c11-6-10-8(9(12)13)7-4-2-1-3-5-7/h1-6,8H,(H,10,11)(H,12,13)/t8-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AZTYHYHSDPMHRA-MRVPVSSYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C(=O)O)NC=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)[C@H](C(=O)O)NC=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70426713 | |
Record name | Formyl-D-phenylglycine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70426713 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
10419-71-3 | |
Record name | Formyl-D-phenylglycine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70426713 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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